![molecular formula C22H16N2O6S B2576018 N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide CAS No. 301336-45-8](/img/structure/B2576018.png)
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide
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Overview
Description
“N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide” is a complex organic compound. It’s a type of Schiff base, which are compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . Schiff bases are known for their wide range of applications in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques . These techniques help in understanding the geometric parameters, molecular energies, and intermolecular interactions of the compound .Scientific Research Applications
- Future Directions : Researchers continue to explore modifications of the pyrone ring for enhanced properties .
- Potential Use : Its bioactivity suggests potential applications in pharmaceuticals or natural product development .
- Research : Investigating the anticancer potential of our compound could be valuable for drug development .
Biorenewable Molecules and Sustainable Chemistry
Antibacterial and Antioxidant Properties
Anticancer Agents
Fluorescent Dyes and Aggregation-Induced Emission
Metal Complexes and Fluorescence Properties
Mechanism of Action
Target of Action
It’s known that this compound exhibits both aggregation enhanced emission (aiee) and excited state intramolecular proton transfer (esipt) characteristics . These properties suggest that the compound may interact with specific molecular targets that can influence these processes.
Mode of Action
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide exhibits a reversible mechanochromism, changing from yellow to orange emission under external stimulus and back to yellow emission by fuming under a dichloromethane atmosphere . This suggests that the compound interacts with its targets in a way that allows for changes in its emission properties under different conditions.
Biochemical Pathways
The compound’s aiee and esipt characteristics suggest that it may influence pathways related to fluorescence and proton transfer .
Result of Action
The compound’s ability to exhibit reversible mechanochromism suggests that it may induce changes in molecular conformation and electronic distribution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide. For instance, the compound exhibits a change in emission color under external stimulus and returns to its original state under a dichloromethane atmosphere . This suggests that the compound’s action can be influenced by physical stimuli and the presence of certain chemicals in its environment.
properties
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6S/c25-20-11-9-15(23-31(29,30)17-6-3-5-16(13-17)24(27)28)12-19(20)22-18-7-2-1-4-14(18)8-10-21(22)26/h1-13,23,25-26H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXLBLUOMOKDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide |
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